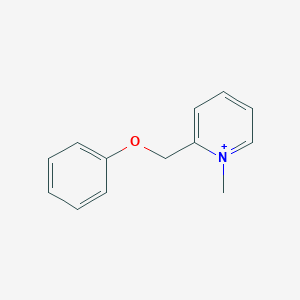
1-Methyl-2-(phenoxymethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(phenoxymethyl)pyridinium is a useful research compound. Its molecular formula is C13H14NO+ and its molecular weight is 200.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiparasitic Activity
Research indicates that derivatives of 1-methyl-2-(phenoxymethyl)pyridinium exhibit significant antiparasitic properties. For instance, compounds related to this structure have shown efficacy against protozoal infections such as Trichomonas vaginalis and Entamoeba histolytica . The mechanism involves disrupting the metabolic processes of these pathogens, making them a potential therapeutic option for treating infections caused by these organisms .
| Compound | Target Organism | Efficacy |
|---|---|---|
| This compound | Trichomonas vaginalis | Effective |
| This compound | Entamoeba histolytica | Effective |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against various bacterial and fungal strains. Studies suggest that compounds derived from this scaffold can inhibit the growth of certain pathogens, thus contributing to the development of new antimicrobial agents .
Neuropharmacological Applications
Recent studies have explored the neuroprotective effects of phenoxy-substituted pyridinium compounds. These compounds have been implicated in modulating neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The phenoxy group plays a crucial role in enhancing interactions with neurotransmitter receptors, potentially leading to improved cognitive function .
| Application | Mechanism of Action | Potential Use |
|---|---|---|
| Neuroprotection | Modulation of neuroinflammatory responses | Alzheimer's disease treatment |
| Cognitive enhancement | Interaction with neurotransmitter receptors | Memory improvement |
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions, including nucleophilic substitutions and oxidation processes. These methods allow for the modification of the phenoxy group, leading to a library of derivatives with enhanced biological activities .
Key Synthesis Pathways
- Nucleophilic Substitution : Reaction between chlorinated pyridine derivatives and phenolic compounds.
- Oxidation Reactions : Utilizing oxidizing agents such as hydrogen peroxide to form nitroimidazole derivatives.
Case Study 1: Antiparasitic Efficacy
A study conducted on the efficacy of this compound derivatives against Trichomonas vaginalis demonstrated a significant reduction in parasite viability at concentrations as low as 10 µg/mL. This suggests strong potential for therapeutic applications in treating trichomoniasis .
Case Study 2: Neuroprotective Effects
In an experimental model simulating neurodegeneration, derivatives of this compound were shown to reduce markers of inflammation and neuronal death, indicating their potential role in neuroprotection and cognitive enhancement .
Propiedades
Fórmula molecular |
C13H14NO+ |
|---|---|
Peso molecular |
200.26g/mol |
Nombre IUPAC |
1-methyl-2-(phenoxymethyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14NO/c1-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-10H,11H2,1H3/q+1 |
Clave InChI |
ROBMZHNBDVPEDB-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1COC2=CC=CC=C2 |
SMILES canónico |
C[N+]1=CC=CC=C1COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















